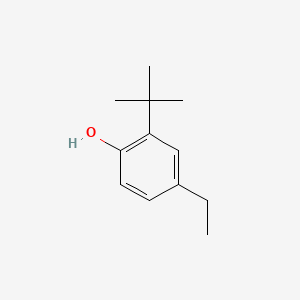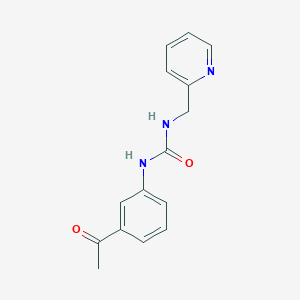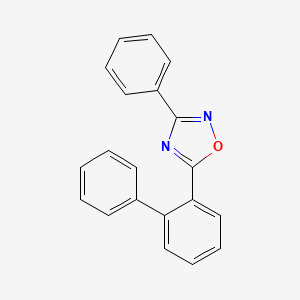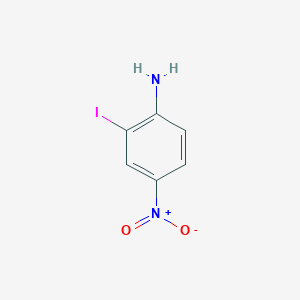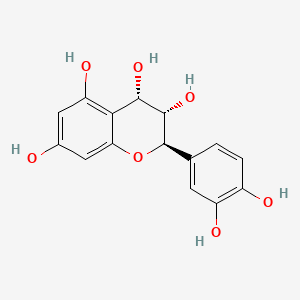
Leucocianidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S)-leucocyanidin is a leucocyanidin and a (2R,3S,4S)-leucoanthocyanidin.
科学的研究の応用
Antibacterial Activity
Leucocianidol demonstrates potent activity against specific gram-positive bacteria. A study highlighted the binding capabilities of Leucocin A, a representative class IIa bacteriocin and a ribosomally synthesized antimicrobial peptide (AMP), to pathogenic gram-positive bacteria, especially Listeria monocytogenes. This binding event plays a crucial role in the antibacterial function of such peptides, suggesting its potential use in antimicrobial peptide-based diagnostic platforms (Etayash et al., 2014).
Resistance Mechanisms
Research has also explored the resistance mechanisms against Leucocianidol. A study on a Leucocin A-resistant strain of Listeria monocytogenes revealed the absence of a 35-kDa protein, identified as a mannose-specific phosphotransferase system enzyme IIAB component. This finding provides insights into the molecular basis of bacterial resistance to Leucocianidol and similar bacteriocins, which is essential for developing more effective antibacterial strategies (Ramnath et al., 2000).
Protein Synthesis in Skeletal Muscle
Leucocianidol, specifically Leucine, has been studied for its role in stimulating protein synthesis in skeletal muscle. Research on food-deprived rats showed that Leucine uniquely stimulates protein synthesis in skeletal muscle, involving a signaling pathway that includes the protein kinase mammalian target of rapamycin (mTOR). This study contributes to the understanding of the nutritional and physiological effects of Leucocianidol, particularly in contexts of food deprivation or dietary supplementation (Anthony et al., 2000).
特性
CAS番号 |
93527-39-0 |
|---|---|
製品名 |
Leucocianidol |
分子式 |
C15H14O7 |
分子量 |
306.27 g/mol |
IUPAC名 |
(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H/t13-,14-,15+/m0/s1 |
InChIキー |
SBZWTSHAFILOTE-SOUVJXGZSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H]([C@H](C3=C(C=C(C=C3O2)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O |
同義語 |
3,3',4,4',5,7-flavanhexanol 3,3',4,4',5,7-hexahydroflavane 5,7,3,4-tetrahydroxyflavan-3',4'-diol flavanhexanol leucocyanidin leucodyanidol Resivit Venen Tabs |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



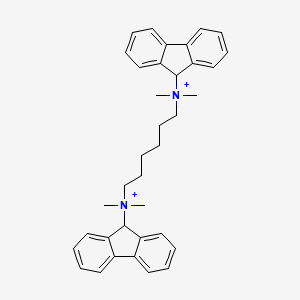
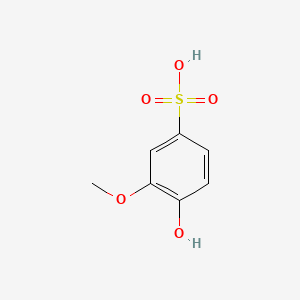
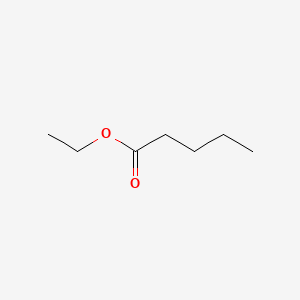
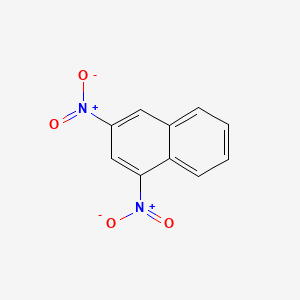
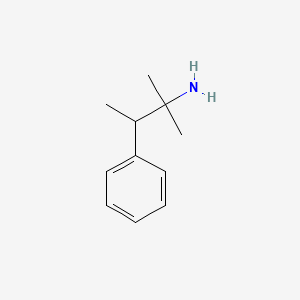
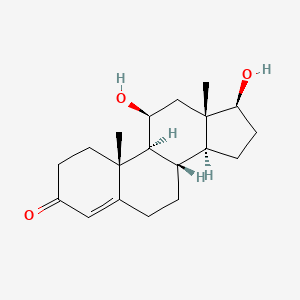
![5-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1222038.png)
![2-[6-(Cyclohexylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1222039.png)
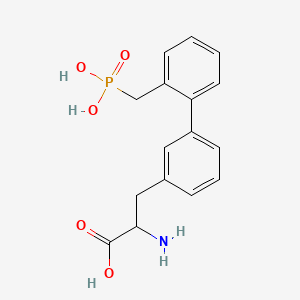
![Benzo[f]quinoline](/img/structure/B1222042.png)
